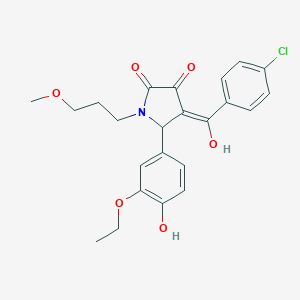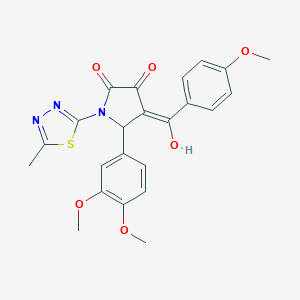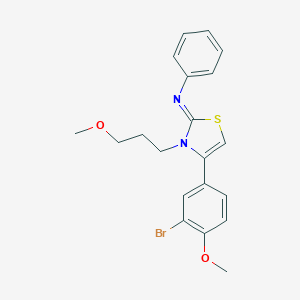![molecular formula C20H22N4O4 B257716 N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide, also known as NBHA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of hydrazine and benzamide, and its unique chemical structure makes it an attractive candidate for various research purposes.
Wirkmechanismus
The mechanism of action of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide is not fully understood, but it is believed to involve the formation of a complex between the molecule and the target metal ion. This complexation results in a change in the fluorescence properties of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide in scientific research is its high selectivity for copper ions. This property makes it an attractive candidate for the development of sensitive and selective detection methods for copper ions in biological samples. However, one limitation of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide is its relatively low quantum yield, which can limit its sensitivity in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide. One area of interest is the development of new fluorescent probes based on N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide for the detection of other metal ions. Another potential direction is the modification of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide to improve its fluorescence properties and sensitivity. Additionally, further studies are needed to fully understand the potential applications of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide in biological systems and to evaluate its safety and toxicity.
Synthesemethoden
The synthesis of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate, followed by the condensation of the resulting hydrazone with 6-oxohexanoic acid. The final step involves the coupling of the resulting compound with benzoyl chloride to yield N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as a fluorescent probe for the detection of metal ions. N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been shown to selectively bind to copper ions, and this property has been exploited for the development of sensitive and selective detection methods for copper ions in biological samples.
Eigenschaften
Produktname |
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide |
|---|---|
Molekularformel |
C20H22N4O4 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-[6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-6-oxohexyl]benzamide |
InChI |
InChI=1S/C20H22N4O4/c25-19(23-22-15-16-8-7-11-18(14-16)24(27)28)12-5-2-6-13-21-20(26)17-9-3-1-4-10-17/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,21,26)(H,23,25)/b22-15+ |
InChI-Schlüssel |
KSOGQTAJOWSQEB-PXLXIMEGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257633.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)
![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)
